molecular formula C26H28O14 B2888426 Kaenpferol 3-xyloside 7-rhamnoside CAS No. 32311-68-5

Kaenpferol 3-xyloside 7-rhamnoside

Cat. No. B2888426
CAS RN: 32311-68-5
M. Wt: 564.496
InChI Key: DQBVFTJNUYZVQL-AJLBHKPASA-N
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Description

Kaempferol 3-xyloside 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides . It is a naturally occurring flavonoid displaying significant potential in various biological activities . The chemical structure of kaempferol is distinguished by the presence of phenyl rings and four hydroxyl substituents .


Molecular Structure Analysis

The molecular structure of Kaempferol 3-xyloside 7-rhamnoside is characterized by phenyl rings and four hydroxyl substituents . More detailed structural analysis can be found in various chemical databases .

Mechanism of Action

Kaempferol and its glycosides have been shown to have anti-cancer properties. They alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Kaempferol-3-O-rutinoside, a major component of Tetrastigma hemsleyanum tuber flavonoids, has been shown to trigger cytoskeleton collapse, mitochondrial dysfunction, and consequent calcium overload to achieve apoptosis .

Future Directions

Kaempferol and its glycosides have shown promise as anti-cancer agents, providing new ideas and possible strategies for future anti-cancer prevention and therapy . Future research should focus on investigating the specific dosage and duration of kaempferol administration for different pathological conditions, while simultaneously conducting deeper investigations into the comprehensible mechanisms of action related to the regulation of aryl hydrocarbon receptor (AhR) .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c1-9-17(30)20(33)22(35)26(37-9)38-12-6-13(28)16-15(7-12)39-23(10-2-4-11(27)5-3-10)24(19(16)32)40-25-21(34)18(31)14(29)8-36-25/h2-7,9,14,17-18,20-22,25-31,33-35H,8H2,1H3/t9-,14+,17-,18-,20+,21+,22+,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBVFTJNUYZVQL-AJLBHKPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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